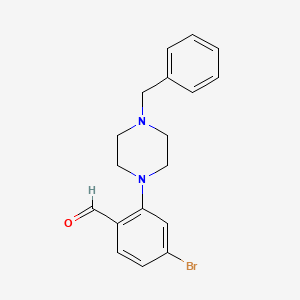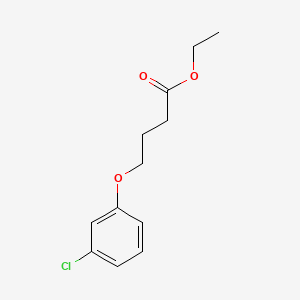
Ethyl 4-(3-chlorophenoxy)butanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and biocatalytic approaches. For instance, optically active ethyl 4-chloro-3-hydroxybutanoate derivatives were synthesized using microbiological reduction and hydrolytic enzymes . Another study reported the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone, which is an intermediate of the antiobesity agent rimonabant . Additionally, ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs, was synthesized using microbial reductases from Saccharomyces cerevisiae .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Similarly, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined by X-ray diffraction studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include Knoevenagel condensation, Michael addition, enamination, and transesterification. The Knoevenagel condensation was used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , while Michael addition was employed to create 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their reactivity and potential applications. For instance, the antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated in vitro . The bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate on Galleria mellonella indicated its potential as an insect growth regulator . Additionally, computational methods such as density functional theory (DFT) were used to calculate molecular geometry and vibrational frequencies, providing insights into the reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Application in the Synthesis of Statins
- Scientific Field : Applied Microbiology and Biotechnology
- Summary of the Application : Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is an important chiral intermediate for the synthesis of “blockbuster” drug statins . Statins are a group of drugs that can lower cholesterol in the body.
- Methods of Application or Experimental Procedures : The carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 was found to catalyze the bio-reductive production of (S)-CHBE with excellent stereoselectivity . The reaction was carried out at a temperature of 65°C .
- Results or Outcomes : The mutant catalyzed the complete conversion of 300 g/l substrate within 1 hour to yield enantiopure (S)-CHBE with an isolated yield of 95%, corresponding to a space-time yield of 1824 mM/h .
Asymmetric Synthesis Using Candida Parapsilosis ATCC 7330
- Scientific Field : Industrial Microbiology and Biotechnology
- Summary of the Application : Asymmetric reduction of ethyl-4-chloro-3-oxobutanoate to (S)-ethyl-4-chloro-3-hydroxybutanoate in aqueous medium by resting cells of Candida parapsilosis ATCC 7330 was optimized .
- Methods of Application or Experimental Procedures : The influence of culture parameters (inoculum size, inoculum age and biocatalyst harvest time) and reaction parameters (co-substrate, resting cell, pH and substrate concentrations) on the asymmetric reduction were studied .
- Results or Outcomes : Under the optimum conditions, the final concentration of (S)-ethyl-4-chloro-3-hydroxybutanoate, enantiomeric excess and the isolated yield of (S)-ethyl-4-chloro-3-hydroxybutanoate were 1.38 M (230 g/l), >99 and 95%, respectively . The space time yield was 115 mmol/lh, which is significantly higher than other whole cell biocatalysts reported so far .
Safety And Hazards
While specific safety data for “Ethyl 4-(3-chlorophenoxy)butanoate” is not available, it’s important to handle all chemicals with care. For example, a related compound, Ethyl 4-chlorobutyrate, is considered hazardous and is classified as a flammable liquid, and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
ethyl 4-(3-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJBGLIWSMMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190931 | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorophenoxy)butanoate | |
CAS RN |
37483-53-7 | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037483537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)
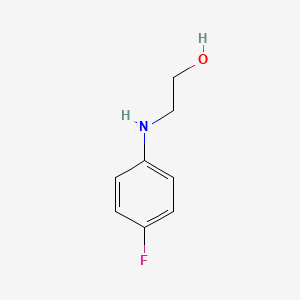
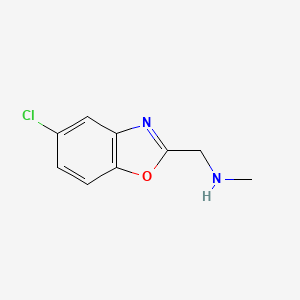


![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

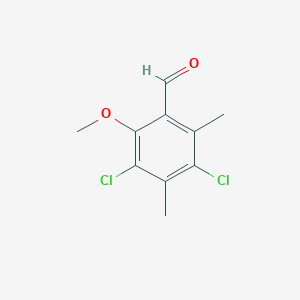
![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)
